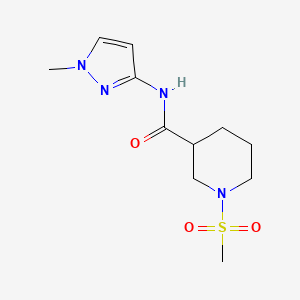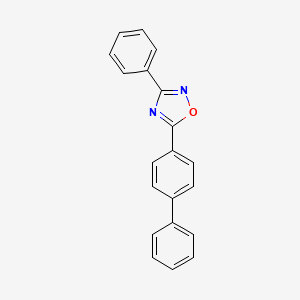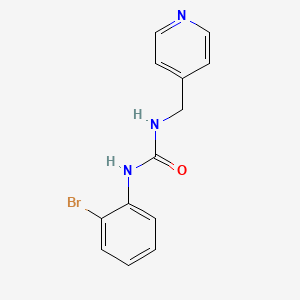
N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide is complex and involves multiple pathways. In cancer research, this compound has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival, including AKT, mTOR, and NF-κB. In inflammation and pain research, this compound has been found to modulate the activity of various receptors and ion channels involved in pain and inflammation, including TRPV1, P2X3, and Nav1.7.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation and pain research, this compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the activation of inflammatory cells, and reduce pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its potent and selective activity against cancer cells and inflammatory cells, which makes it an attractive candidate for drug development. In addition, this compound has been found to exhibit low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its complex mechanism of action, which makes it difficult to study and optimize for specific therapeutic applications.
Zukünftige Richtungen
There are several future directions for N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide research. In cancer research, future studies could focus on optimizing the structure of this compound to enhance its potency and selectivity against cancer cells, as well as investigating its potential synergy with other chemotherapy drugs. In inflammation and pain research, future studies could focus on investigating the role of this compound in chronic pain conditions and developing novel drug delivery systems to enhance its efficacy and reduce its side effects. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and drug development.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. In inflammation and pain research, this compound has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14-7-5-10(13-14)12-11(16)9-4-3-6-15(8-9)19(2,17)18/h5,7,9H,3-4,6,8H2,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSOHYMLAJDERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4678727.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4678743.png)


![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4678761.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4678767.png)
![N-(4-bromo-2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4678769.png)
![2-(allylthio)-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4678775.png)

![3-(4-chlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4678799.png)
![5-(3,4-dimethylphenyl)-2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4678817.png)
![3-(1-piperidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4678823.png)

![ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4678836.png)